molecular formula C12H15N3O B7508639 N-(furan-2-ylmethyl)-N,2,6-trimethylpyrimidin-4-amine

N-(furan-2-ylmethyl)-N,2,6-trimethylpyrimidin-4-amine

Cat. No.: B7508639
M. Wt: 217.27 g/mol
InChI Key: MQPIZHBSAXHPRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-N,2,6-trimethylpyrimidin-4-amine, also known as PNU-74654, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has shown promising results in various studies and is being investigated for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N,2,6-trimethylpyrimidin-4-amine is not fully understood, but it is believed to work by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death pathways, and inhibiting its activity can lead to the death of cancer cells. This compound has also been found to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of PARP, which can lead to the death of cancer cells. It has also been found to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, this compound has been found to have antioxidant properties, which may help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-(furan-2-ylmethyl)-N,2,6-trimethylpyrimidin-4-amine in lab experiments is its specificity for PARP inhibition, which can help researchers study the role of PARP in various cellular processes. However, one limitation is that it may not accurately reflect the effects of PARP inhibition in vivo, as it may not fully replicate the complex environment of a living organism.

Future Directions

There are several future directions for research related to N-(furan-2-ylmethyl)-N,2,6-trimethylpyrimidin-4-amine. One direction is to investigate its potential use in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Another direction is to study its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations of its use.

Synthesis Methods

The synthesis of N-(furan-2-ylmethyl)-N,2,6-trimethylpyrimidin-4-amine involves the reaction of furan-2-ylmethylamine with 2,6-dimethyl-4-chloropyrimidine, followed by the addition of trimethylamine. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-(furan-2-ylmethyl)-N,2,6-trimethylpyrimidin-4-amine has been studied for its potential use in treating various diseases and disorders. It has been found to have anti-inflammatory properties and has been investigated for its potential use in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has also been studied for its potential use in treating cancer, as it has been found to inhibit the growth of cancer cells in vitro.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N,2,6-trimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-7-12(14-10(2)13-9)15(3)8-11-5-4-6-16-11/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPIZHBSAXHPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N(C)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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